molecular formula C14H9BrN2O2S B10892236 (5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B10892236
M. Wt: 349.20 g/mol
InChI Key: NFOZISIRBOBMKC-WQLSENKSSA-N
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Description

5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound that features a unique combination of a bromophenyl group, a pyrrole ring, and a thiazolidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 1H-pyrrole-2-carbaldehyde to form the intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. For instance, the thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. Additionally, the bromophenyl and pyrrole groups may contribute to the compound’s ability to interact with other biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group and a heterocyclic ring, but with different biological activities and applications.

    4-Bromo-2-nitrotoluene: Contains a bromophenyl group but lacks the pyrrole and thiazolidinedione structures, leading to different chemical properties and reactivity.

Uniqueness

5-{(Z)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities. The presence of the thiazolidinedione moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)17-7-1-2-11(17)8-12-13(18)16-14(19)20-12/h1-8H,(H,16,18,19)/b12-8-

InChI Key

NFOZISIRBOBMKC-WQLSENKSSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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